molecular formula C4H2F7I B14392236 1,1,2,2,3,3,4-Heptafluoro-4-iodobutane CAS No. 90015-83-1

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane

Cat. No.: B14392236
CAS No.: 90015-83-1
M. Wt: 309.95 g/mol
InChI Key: ADPZATDHCHHAIL-UHFFFAOYSA-N
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Description

It has the molecular formula C₄H₂F₇I and a molecular weight of 309.9520 g/mol . This compound is characterized by the presence of both fluorine and iodine atoms, which impart unique chemical properties.

Preparation Methods

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane can be synthesized through various methods. One common approach involves the reaction of 1,1,1,2,2,3,3-heptafluorobutane with iodine monofluoride (IF). The balanced chemical equation for this synthesis is: [ \text{C₄F₈ + IF → C₄F₇I + HF} ] This reaction typically requires controlled conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane undergoes several types of chemical reactions, including:

Scientific Research Applications

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane finds applications in various scientific research fields:

Mechanism of Action

Currently, there is limited information on the specific mechanism of action of 1,1,2,2,3,3,4-Heptafluoro-4-iodobutane in biological systems. its effects are likely influenced by the presence of fluorine and iodine atoms, which can interact with various molecular targets and pathways.

Comparison with Similar Compounds

1,1,2,2,3,3,4-Heptafluoro-4-iodobutane can be compared with other similar compounds, such as:

Properties

CAS No.

90015-83-1

Molecular Formula

C4H2F7I

Molecular Weight

309.95 g/mol

IUPAC Name

1,1,2,2,3,3,4-heptafluoro-4-iodobutane

InChI

InChI=1S/C4H2F7I/c5-1(6)3(8,9)4(10,11)2(7)12/h1-2H

InChI Key

ADPZATDHCHHAIL-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)I)(F)F)(F)F)(F)F

Origin of Product

United States

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